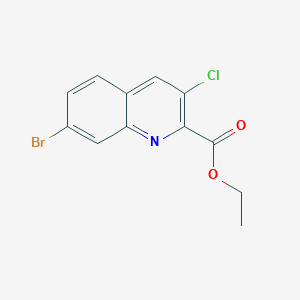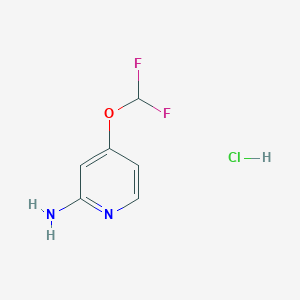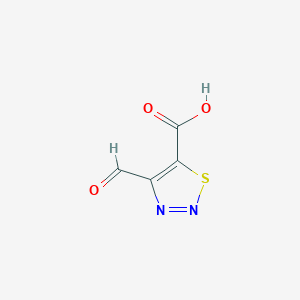
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both formyl and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with thionyl chloride. Another method includes the cycloaddition of diazoalkanes with carbon disulfide bonds. Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Carboxy-1,2,3-thiadiazole-5-carboxylic acid.
Reduction: 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Compared to its analogs, the formyl group offers additional reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C4H2N2O3S |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
4-formylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h1H,(H,8,9) |
InChI Key |
YPWIJSLXKSRKIY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(SN=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)
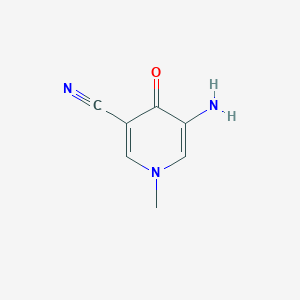
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
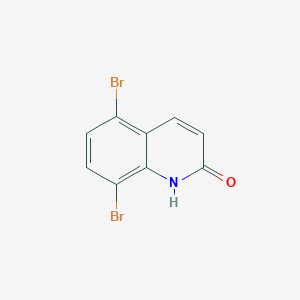

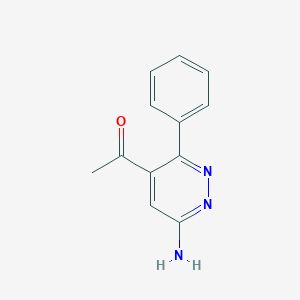
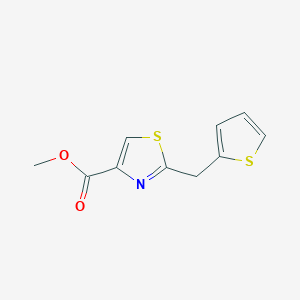
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
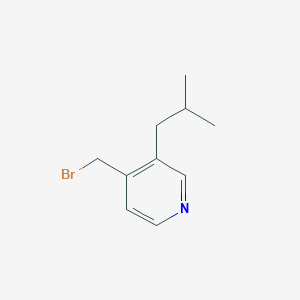
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
